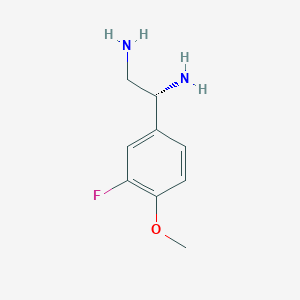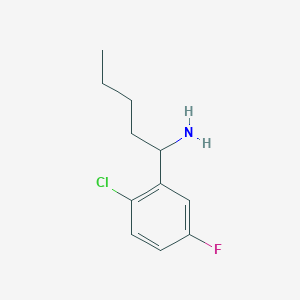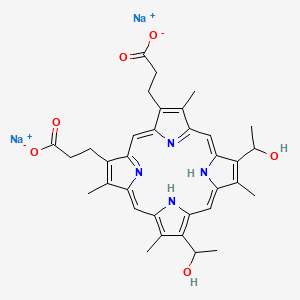
HematoporphyrinIXdisodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematoporphyrin IX disodium salt is a derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring and play crucial roles in biological systems, such as heme in hemoglobin. Hematoporphyrin IX disodium salt is particularly significant in medical and scientific research due to its photodynamic properties, making it useful in photodynamic therapy (PDT) for cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hematoporphyrin IX disodium salt typically involves the modification of hematoporphyrin. One common method includes the reaction of hematoporphyrin with sodium hydroxide to form the disodium salt. The process can be summarized as follows:
Starting Material: Hematoporphyrin.
Reagent: Sodium hydroxide (NaOH).
Reaction Conditions: The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure complete conversion to the disodium salt.
Industrial Production Methods: Industrial production of hematoporphyrin IX disodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of hematoporphyrin are reacted with sodium hydroxide.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
化学反応の分析
Types of Reactions: Hematoporphyrin IX disodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring structure.
Substitution: Substitution reactions can introduce different functional groups into the porphyrin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin diones, while substitution can yield various halogenated porphyrins.
科学的研究の応用
Hematoporphyrin IX disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study porphyrin chemistry and its derivatives.
Biology: Investigated for its role in biological systems and its interaction with biomolecules.
Medicine: Widely used in photodynamic therapy (PDT) for treating cancers. It accumulates in cancer cells and, upon activation by light, produces reactive oxygen species that kill the cancer cells.
Industry: Employed in the development of photodynamic agents and other therapeutic compounds.
作用機序
The mechanism by which hematoporphyrin IX disodium salt exerts its effects, particularly in photodynamic therapy, involves several steps:
Accumulation: The compound selectively accumulates in cancer cells.
Activation: Upon exposure to specific wavelengths of light, it becomes activated.
Reactive Oxygen Species (ROS) Production: The activated compound generates reactive oxygen species.
Cell Death: The ROS induce cell death through oxidative damage to cellular components, including membranes, proteins, and DNA.
Molecular Targets and Pathways: The primary molecular targets include cellular membranes and organelles. The pathways involved are those related to oxidative stress and apoptosis (programmed cell death).
類似化合物との比較
- Protoporphyrin IX
- Deuteroporphyrin IX
- Photofrin
- Zinc protoporphyrin IX
- Cobalt protoporphyrin IX
特性
分子式 |
C34H36N4Na2O6 |
|---|---|
分子量 |
642.7 g/mol |
IUPAC名 |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H38N4O6.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);;/q;2*+1/p-2 |
InChIキー |
BFPKGLJYCUYIHO-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


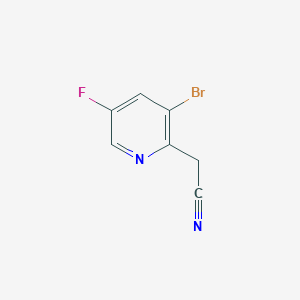
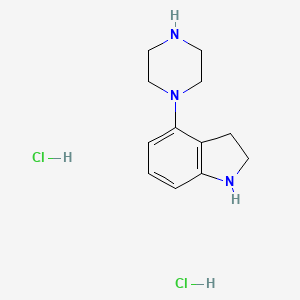
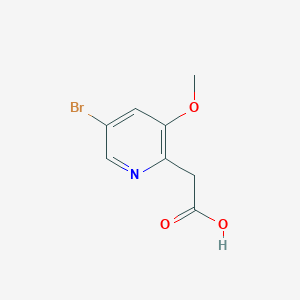
![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)
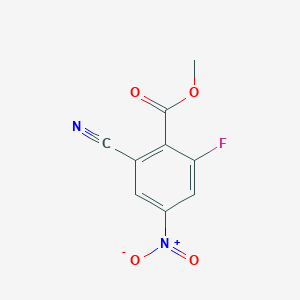
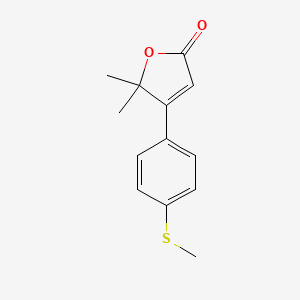
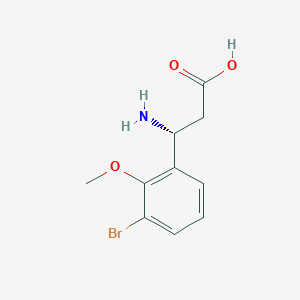
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
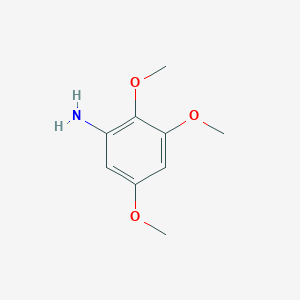
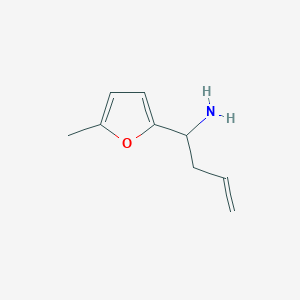
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)
